

"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl tetrahydropyridazine-1(2H)-carboxylate*

Cat. No.: B179532

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthetic methodologies related to **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₈N₂O₂. It is commonly used as a building block in organic synthesis.

Property	Value	Reference
Molecular Formula	$C_9H_{18}N_2O_2$	
Molecular Weight	186.25 g/mol	
CAS Number	154972-37-9	
Appearance	Solid	
Melting Point	71-72 °C	
Boiling Point	236.5 ± 23.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm³	
Flash Point	96.9 ± 22.6 °C	

Material Safety Data

The following table summarizes the key safety information for **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate** based on available Material Safety Data Sheets (MSDS).

Hazard Category	GHS Classification	Precautionary Statements
Acute Toxicity (Oral)	Harmful if swallowed	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation	Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Irritation	Causes serious eye irritation	P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or

doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

While a specific, detailed synthesis protocol for **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** is not readily available in the searched literature, a general approach can be inferred from the synthesis of analogous tetrahydropyridine and pyridazine derivatives. The following is a representative protocol for the synthesis of a substituted tetrahydropyridine, which can be adapted by skilled chemists.

Synthesis of tert-Butyl 4-substituted-1,2,3,6-tetrahydropyridine-1-carboxylate

This procedure involves a Suzuki-Miyaura coupling reaction.

Materials:

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Aryl halide (e.g., bromobenzene)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃)
- Solvent (e.g., 1,4-dioxane and water)

Procedure:

- To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1 equivalent), the aryl halide (1 equivalent), palladium catalyst (e.g., 2 mol%), and base (e.g., 2 equivalents).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).

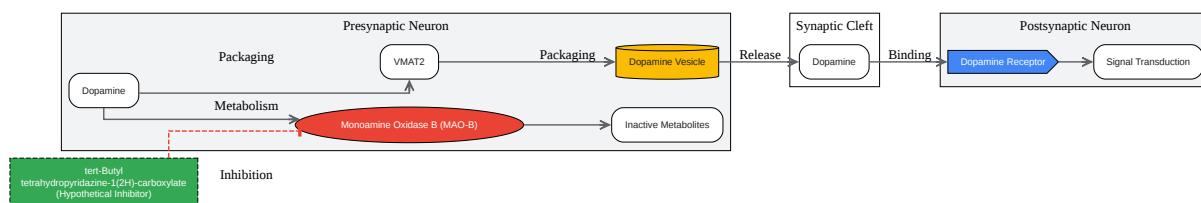
- Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired **tert-butyl 4-substituted-1,2,3,6-tetrahydropyridine-1-carboxylate**.

Biological Activity and Signaling Pathways

Direct experimental evidence for the specific biological targets and signaling pathways of **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** is not extensively documented in the available public literature. However, the tetrahydropyridazine and tetrahydropyridine scaffolds are present in a variety of biologically active molecules.

Derivatives of the tetrahydropyridazine core have been reported to exhibit a range of pharmacological activities, including:

- Influenza Virus Neuraminidase Inhibition[1]
- GABA Type A Receptor Modulation[1]
- Cannabinoid CB1 Receptor Antagonism[1][2]

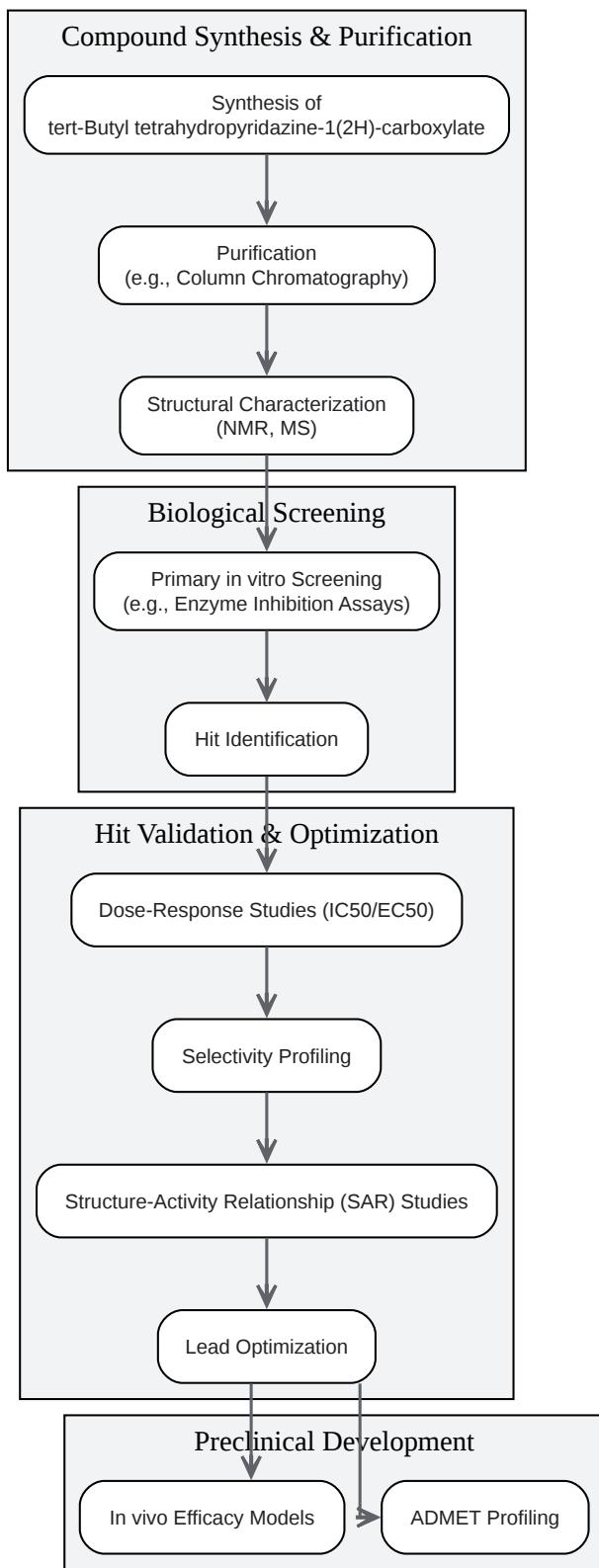

Analogs of tetrahydropyridine have been investigated for their potential as:

- Monoamine Oxidase B (MAO-B) inhibitors, which are relevant for the treatment of Parkinson's disease.

Given the structural similarities, it is plausible that **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** could be explored for activity in these or related pathways.

Hypothetical Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the general mechanism of MAO-B inhibition, a potential, though unconfirmed, therapeutic application for a compound with a tetrahydropyridine-like scaffold.


[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of MAO-B by the title compound.

Disclaimer: The signaling pathway depicted above is a generalized representation of MAO-B inhibition and is provided for illustrative purposes. There is no direct experimental evidence to suggest that **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** is an inhibitor of MAO-B. This visualization represents a potential area of investigation based on the activities of structurally related compounds.

Experimental Workflow

The following diagram outlines a general workflow for the screening and characterization of a novel compound like **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** for potential biological activity.

[Click to download full resolution via product page](#)

Caption: General workflow for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. ["tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" material safety data sheet (MSDS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179532#tert-butyl-tetrahydropyridazine-1-2h-carboxylate-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

